3-(2-Chloropropanamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-Chloropropanamido)benzofuran-2-carboxamide is a synthetic organic compound with the molecular formula C12H11ClN2O3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a benzofuran core, which is a fused aromatic ring system, and is functionalized with a 2-chloropropanamido group and a carboxamide group at specific positions on the benzofuran ring.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function or viability . For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells .
Biochemical Pathways
These could potentially include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication .
Result of Action
Given the biological activities associated with benzofuran compounds, it is likely that the compound could have a variety of effects, potentially including inhibition of cell growth, induction of oxidative stress, and inhibition of viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropropanamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones or the palladium-catalyzed C-H activation of phenols.
Introduction of 2-Chloropropanamido Group: This step involves the reaction of the benzofuran core with 2-chloropropanoyl chloride in the presence of a base like triethylamine to form the 2-chloropropanamido derivative.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropropanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: The chloropropanamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Amino derivatives of benzofuran.
Substitution: Substituted benzofuran derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-(2-Chloropropanamido)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzofuran derivatives.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide: Lacks the 2-chloropropanamido group but shares the benzofuran core and carboxamide functionality.
3-(2-Bromopropanamido)benzofuran-2-carboxamide: Similar structure but with a bromine atom instead of chlorine.
3-(2-Chloropropanamido)benzothiophene-2-carboxamide: Contains a benzothiophene core instead of benzofuran.
Uniqueness
3-(2-Chloropropanamido)benzofuran-2-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
3-(2-chloropropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-6(13)12(17)15-9-7-4-2-3-5-8(7)18-10(9)11(14)16/h2-6H,1H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSXAXPGLVUUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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